

Novel Local Anesthetic Intermediates Containing Bromoacetyl Groups: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Propyl 4-[(2-bromoacetyl)amino]benzoate
CAS No.:	349121-03-5
Cat. No.:	B3131121

[Get Quote](#)

Abstract

The development of novel local anesthetics with improved efficacy, duration of action, and safety profiles is a significant objective in medicinal chemistry. This technical guide provides a comprehensive overview of a promising class of compounds: local anesthetic intermediates featuring a bromoacetyl group. The bromoacetyl moiety is explored not merely as a structural component but as a versatile, dual-functionality handle. It plays a crucial role in the synthesis of the anesthetic core while simultaneously offering a reactive site for subsequent covalent modifications, enabling the development of long-acting formulations, targeted drug delivery systems, and novel therapeutic conjugates. This whitepaper details the core synthetic strategies, critical experimental parameters, physicochemical characterization protocols, and in vitro biological evaluation methods pertinent to these intermediates. By synthesizing field-proven insights with established chemical principles, this guide serves as an authoritative resource for professionals engaged in the design and development of next-generation local anesthetics.

Introduction: The Quest for Advanced Local Anesthetics

Local anesthetics are indispensable in clinical practice for managing acute and chronic pain by reversibly blocking nerve impulse transmission.^{[1][2]} Their mechanism of action relies on the inhibition of voltage-gated sodium channels within the neuronal membrane, which prevents depolarization and the propagation of action potentials.^{[3][4]} The archetypal structure of a local anesthetic consists of three components: a lipophilic aromatic ring, a hydrophilic amine group, and an intermediate ester or amide linkage.^{[5][6]} The physicochemical properties dictated by this structure—specifically lipophilicity, pKa, and protein-binding capacity—govern the agent's potency, onset, and duration of action.^{[4][7]}

While classic agents like lidocaine and bupivacaine are effective, the drive to enhance their therapeutic window continues. Key goals include prolonging the duration of the anesthetic block to improve postoperative pain management, reducing systemic toxicity, and creating formulations with controlled-release properties.^{[8][9]} This has led to the exploration of chemical modifications of existing anesthetic scaffolds.^[6] The introduction of a bromoacetyl group represents a strategic approach to creating advanced anesthetic intermediates. This moiety is not just a passive structural element but an active functional group that provides significant synthetic and therapeutic advantages.

The Bromoacetyl Group: A Dual-Functionality Moiety

The utility of the bromoacetyl group in this context stems from its dual chemical reactivity. It is a bifunctional reagent containing both a highly electrophilic acyl group and a carbon atom attached to a good leaving group (bromide).^[10]

- **Acylating Agent:** The carbonyl carbon of the bromoacetyl group is highly susceptible to nucleophilic attack. This allows for the straightforward N-acylation of primary or secondary amines, a foundational step in building the amide linkage common to many local anesthetics like lidocaine.^{[10][11]}
- **Alkylation Site:** The α -carbon bearing the bromine atom is an electrophilic center. It readily reacts with nucleophiles, particularly soft nucleophiles like thiols (sulfhydryl groups), via an

S_N2 mechanism to form a stable thioether bond.[12][13]

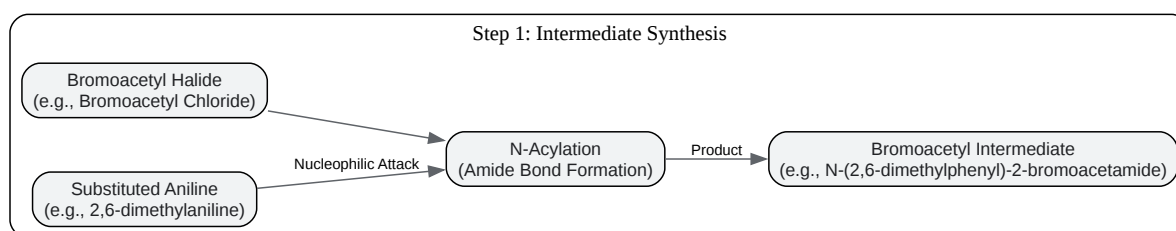
This dual nature allows for a two-stage synthetic strategy. First, the bromoacetyl group is used to construct the core anesthetic intermediate. Second, the preserved bromoacetyl handle can be used for covalent conjugation to other molecules, such as polymers for sustained release or targeting ligands.[14] This reactive handle is notably stable under various conditions but can be selectively targeted by sulfhydryl groups at physiological pH.[13][15]

Synthesis of Bromoacetyl-Containing Intermediates

The primary route to synthesizing these intermediates involves a two-step sequence: N-acylation of a substituted aniline followed by a nucleophilic substitution to introduce the hydrophilic amine. The synthesis of a key bromoacetyl intermediate, a precursor to lidocaine analogues, serves as an illustrative example.

Core Synthetic Strategy: N-Acylation

The foundational step is the reaction of a substituted aniline (e.g., 2,6-dimethylaniline) with bromoacetyl chloride or bromoacetyl bromide. This reaction forms the critical amide bond of the intermediate.



[Click to download full resolution via product page](#)

Caption: General Synthetic Pathway for Bromoacetyl Intermediates.

Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-bromoacetamide

This protocol details the synthesis of a core bromoacetyl intermediate, a direct precursor for lidocaine-type anesthetics.

Materials:

- 2,6-dimethylaniline (1.0 eq.)
- Bromoacetyl chloride (1.05 eq.)
- Sodium acetate (1.2 eq.)
- Glacial acetic acid
- Water
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq.) and sodium acetate (1.2 eq.) in glacial acetic acid.
- Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- Add bromoacetyl chloride (1.05 eq.), dissolved in a small amount of glacial acetic acid, dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- Pour the reaction mixture into a beaker of cold water to precipitate the product.

- Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with water to remove acetic acid and salts.[16]
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified N-(2,6-dimethylphenyl)-2-bromoacetamide.
- Dry the product under vacuum. The expected yield is typically high, often exceeding 80%.

Causality Behind Experimental Choices

- Choice of Acylating Agent: Bromoacetyl chloride is often preferred due to its higher reactivity compared to the corresponding acid, leading to faster reaction times and higher yields.[10]
- Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of bromoacetyl chloride is critical to minimize side reactions, such as the formation of di-acylated products or degradation of the starting material.[17]
- Use of a Base: Sodium acetate acts as a weak base to neutralize the HCl generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
- Stoichiometry: A slight excess of the acylating agent can be used to ensure complete consumption of the valuable aniline starting material. However, a large excess should be avoided to prevent over-alkylation side reactions where the product of one reaction acts as a nucleophile in another.[17]

Physicochemical Characterization

Confirming the identity and purity of the synthesized bromoacetyl intermediate is a critical, self-validating step. This is achieved through a combination of spectroscopic methods.[18]

Spectroscopic Analysis

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous structural confirmation.[19]

Technique	Expected Observation for N-(2,6-dimethylphenyl)-2-bromoacetamide	Interpretation
^1H NMR	Singlet, ~2.2 ppm (6H) Singlet, ~4.1 ppm (2H) Multiplet, ~7.1-7.2 ppm (3H) Broad Singlet, ~8.5-9.5 ppm (1H)	Two equivalent methyl groups on the aromatic ring. Methylene protons (CH_2) adjacent to the bromine atom. ^[20] Aromatic protons. Amide proton (N-H).
^{13}C NMR	~18 ppm ~30 ppm ~127-135 ppm ~165 ppm	Methyl carbons. Methylene carbon ($\text{CH}_2\text{-Br}$). Aromatic carbons. Carbonyl carbon (C=O) of the amide.
FT-IR (cm^{-1})	~3250-3300 (N-H stretch) ~1660-1680 (C=O stretch, Amide I) ~1520-1550 (N-H bend, Amide II) ~600-700 (C-Br stretch)	Presence of the secondary amide N-H bond. Confirmation of the amide carbonyl group. ^[21] Confirmation of the amide linkage. Presence of the carbon-bromine bond.
Mass Spec (ESI-MS)	$[\text{M}+\text{H}]^+$ peak corresponding to the calculated molecular weight. Isotopic pattern for bromine (^{79}Br and ^{81}Br in ~1:1 ratio) should be visible.	Confirms the molecular weight of the compound and the presence of one bromine atom.

Protocol: Spectroscopic Characterization

- Sample Preparation:
 - NMR: Dissolve 5-10 mg of the purified intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - FT-IR: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

- MS: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).
- Data Acquisition: Acquire the spectra using standard parameters on the respective instruments.
- Data Analysis: Interpret the resulting spectra to confirm that the chemical shifts, vibrational frequencies, and mass-to-charge ratio match the expected structure of the bromoacetyl intermediate.

Mechanism of Action & Structure-Activity Relationship (SAR)

While the intermediate itself is not the final active pharmaceutical ingredient (API), its structure dictates the properties of the final anesthetic.

Interaction with Voltage-Gated Sodium Channels

The final anesthetic derived from the bromoacetyl intermediate will act by blocking voltage-gated sodium channels.^{[2][22]} The molecule, in its un-ionized form, crosses the neuronal membrane. Once inside the cell, it exists in equilibrium with its ionized form, which binds to a specific receptor site on the intracellular side of the sodium channel, stabilizing it in an inactive state and preventing nerve depolarization.^{[3][23]}

Influence of the Bromoacetyl Group on Pharmacodynamics

The structure of the intermediate has a profound impact on the key physicochemical properties that determine anesthetic efficacy.^{[7][8]}

- Lipophilicity: The aromatic ring and its substituents are the primary determinants of lipid solubility, which correlates with anesthetic potency.^{[24][25]} Highly lipophilic compounds more readily penetrate the nerve membrane. The bromoacetyl group can modulate the overall lipophilicity of the molecule.
- pKa: The pKa of the hydrophilic amine (added in the subsequent synthetic step) determines the proportion of ionized and un-ionized forms at physiological pH (7.4). A pKa closer to 7.4

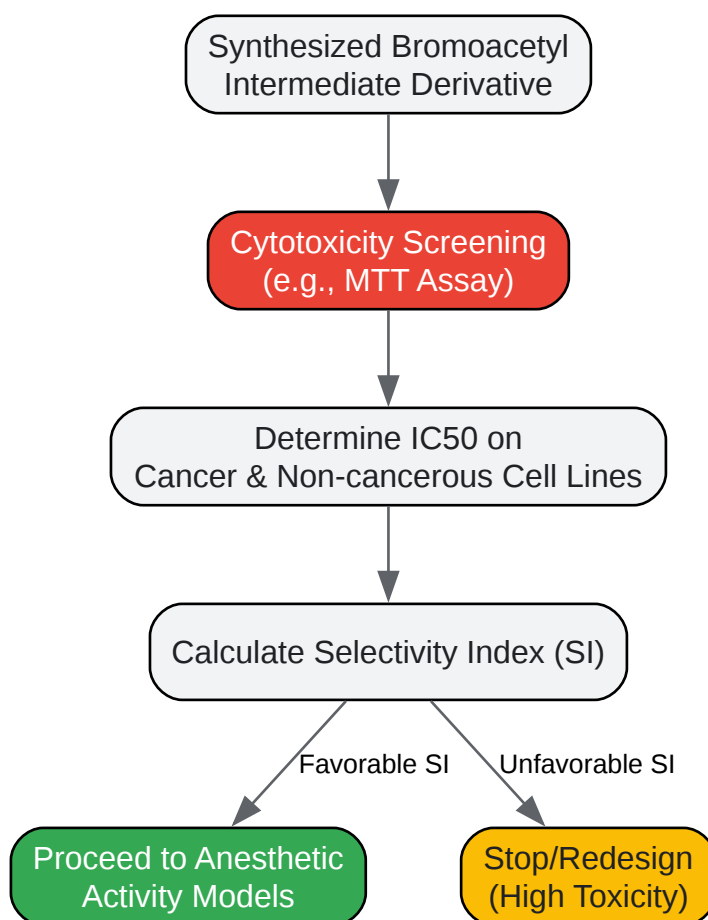
results in a larger fraction of the un-ionized base, which can cross the nerve membrane faster, leading to a more rapid onset of action.[1][24]

- Protein Binding: Increased lipophilicity and molecular size are generally associated with higher protein binding.[7][25] This property correlates with a longer duration of action, as the drug is less readily cleared from the nerve membrane and surrounding tissues.[22]

The bromoacetyl intermediate provides a rigid scaffold that can be systematically modified (e.g., by reacting it with different amines) to fine-tune these properties and optimize the anesthetic profile.

In Vitro Biological Evaluation

Before proceeding to more complex anesthetic models, the intermediates and their derivatives must be screened for potential toxicity.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Evaluation of Novel Intermediates.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental for evaluating the potential toxic effects of a compound on living cells.^{[26][27]} They provide essential information regarding the therapeutic index.^[28] The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.^{[26][28]}

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

- Human cell lines (e.g., HEK293 for non-cancerous, HeLa or MCF-7 for cancerous)
- Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin
- Test compound (bromoacetyl derivative) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well plates, multichannel pipette, microplate reader

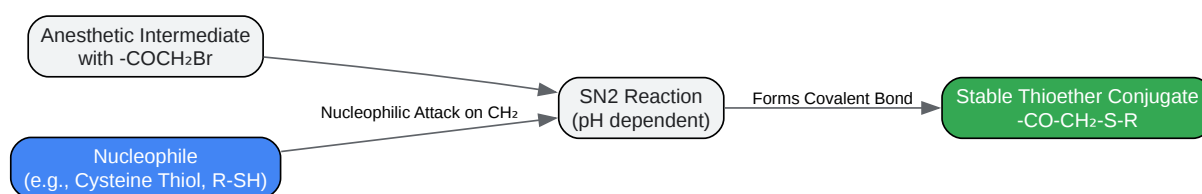
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37 °C in a humidified 5% CO₂ incubator.

- **MTT Addition:** Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).^{[26][28]} A higher IC_{50} value indicates lower cytotoxicity.

Future Directions: The Bromoacetyl Group as a Reactive Handle

The most compelling feature of these intermediates is the potential for the bromoacetyl group to serve as a reactive handle for covalent modification.^[12] This opens up numerous avenues for advanced drug design.



[Click to download full resolution via product page](#)

Caption: Mechanism of Bromoacetyl Reactivity with Nucleophiles.

- **Prolonged Duration of Action:** By conjugating the bromoacetyl intermediate to a macromolecule like a polymer or albumin via a thiol linkage, the resulting anesthetic could be localized at the injection site, creating a slow-release depot and significantly extending the duration of the nerve block.^[9]

- Targeted Delivery: The intermediate could be attached to ligands that bind to specific receptors on nerve cells, potentially increasing selectivity and reducing off-target effects.
- Cyclic Analogues: If the final anesthetic molecule also contains a cysteine residue, the bromoacetyl group can react intramolecularly with the thiol to form a cyclic peptide-like structure, which can alter the compound's conformation and binding properties.[14]

Conclusion

Novel local anesthetic intermediates containing bromoacetyl groups represent a highly strategic platform in modern drug development. The bromoacetyl moiety provides a robust and efficient route for the synthesis of the core amide structure characteristic of many potent local anesthetics. More importantly, it endows the intermediate with a reactive handle that can be leveraged for sophisticated chemical modifications. The protocols and principles outlined in this guide demonstrate a clear pathway from rational design and synthesis to physicochemical characterization and initial biological screening. By understanding the causality behind the experimental choices and the dual functionality of the bromoacetyl group, researchers are well-equipped to explore this versatile class of compounds to develop safer, more effective, and longer-acting local anesthetics.

References

- Woo, S. W. et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Google Vertex AI.
- Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. *Anesthesia Progress*. Available at: [\[Link\]](#)
- NYSORA. (2018). Clinical Pharmacology of Local Anesthetics. NYSORA. Available at: [\[Link\]](#)
- Onizuka, S., Yonaha, T., & Tsuneyoshi, I. (2011). Local Anesthetics with High Lipophilicity are Toxic, While Local Anesthetics with Low pka Induce More Apoptosis in Human Leukemia Cells. *Journal of Anesthesia & Clinical Research*. Available at: [\[Link\]](#)
- Mather, L. E., & Tucker, G. T. (2016). Properties, Absorption, and Disposition of Local Anesthetic Agents. *Anesthesia Key*. Available at: [\[Link\]](#)

- McComas, M., & Maciver, M. B. (2017). A Primer on Local Anesthetics for Plastic Surgery. Clinics in Plastic Surgery. Available at: [\[Link\]](#)
- University of Queensland. (n.d.). LOCAL ANAESTHETICS. Available at: [\[Link\]](#)
- Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances. Available at: [\[Link\]](#)
- Li, Y., et al. (2019). The development of local anesthetics and their applications beyond anesthesia. International Journal of Molecular Sciences. Available at: [\[Link\]](#)
- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [\[Link\]](#)
- Fisyuk, A. S., et al. (2025). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. ResearchGate. Available at: [\[Link\]](#)
- Habbab, W., & Tadisina, S. (2023). Local Anesthetics. Medscape. Available at: [\[Link\]](#)
- Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available at: [\[Link\]](#)
- Pacha, O., et al. (2017). Adjuvants to local anesthetics: Current understanding and future trends. Journal of Anaesthesiology Clinical Pharmacology. Available at: [\[Link\]](#)
- Khan, J. S., et al. (2024). Sustained release local anesthetics for pain management: relevance and formulation approaches. Journal of Pain Research. Available at: [\[Link\]](#)
- University of California, Irvine. (n.d.). Synthesis of Lidocaine. Available at: [\[Link\]](#)
- LITFL. (2021). Local Anaesthetics - Part One. Available at: [\[Link\]](#)
- Tam, J. P., & Rao, C. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
- Wang, P., et al. (2010). Processes for the alkylation of secondary amine groups of morphinan derivatives. Google Patents.

- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [\[Link\]](#)
- Rubenstein, D. A., & Yin, W. (2005). Lidocaine analogs and methods of making and using same. Google Patents.
- Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. Available at: [\[Link\]](#)
- World Federation of Societies of Anaesthesiologists. (n.d.). Anaesthesia. Available at: [\[Link\]](#)
- Brycki, B., et al. (2016). Spectroscopic Methods and Theoretical Studies of Bromoacetyl Substituted Derivatives of Bile Acids. ResearchGate. Available at: [\[Link\]](#)
- WikiAnesthesia. (2022). Local anesthetics. Available at: [\[Link\]](#)
- Creative Bioarray. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [\[Link\]](#)
- Chemistry Steps. (2025). Synthesis of Lidocaine. Available at: [\[Link\]](#)
- Ritter, J. B., et al. (2010). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PLOS ONE. Available at: [\[Link\]](#)
- Mărgărit, M. C., et al. (2014). An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. Clujul Medical. Available at: [\[Link\]](#)
- Zimmer, C., et al. (2014). In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. International Wound Journal. Available at: [\[Link\]](#)
- Nguyen-Thi-Thanh, B., et al. (2024). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Chemical Education. Available at: [\[Link\]](#)
- Zaragoza, F., & Petersen, T. E. (2003). Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. ResearchGate. Available at: [\[Link\]](#)

- Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. *Brazilian Journal of Biology*. Available at: [\[Link\]](#)
- Gururaja, T. L., et al. (1995). Synthesis and Use of a New Bromoacetyl-Derivatized Heterotrifunctional Amino Acid for Conjugation of Cyclic RGD-containing Peptides Derived From Human Bone Sialoprotein. *Bioconjugate Chemistry*. Available at: [\[Link\]](#)
- Kim, D., & Lambert, T. H. (2013). Synthesis of Secondary Amines via Self-Limiting Alkylation. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)
- Utkal University. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [\[Link\]](#)
- Lawrence, S. A. (2004). *Amines: Synthesis, Properties and Applications*. Cambridge University Press. (Note: A direct URL to the specific content is not available, but the reference points to a well-established textbook on amine synthesis.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. emedicine.medscape.com](https://www.emedicine.medscape.com) [[emedicine.medscape.com](https://www.emedicine.medscape.com)]
- [2. partone.litfl.com](https://www.partone.litfl.com) [[partone.litfl.com](https://www.partone.litfl.com)]
- [3. derangedphysiology.com](https://www.derangedphysiology.com) [[derangedphysiology.com](https://www.derangedphysiology.com)]
- [4. Local anesthetics - WikiAnesthesia](https://www.wikianesthesia.org) [[wikianesthesia.org](https://www.wikianesthesia.org)]
- [5. A Primer on Local Anesthetics for Plastic Surgery | Plastic Surgery Key](https://www.plasticsurgerykey.com) [[plasticsurgerykey.com](https://www.plasticsurgerykey.com)]
- [6. Synthesis and biological activities of local anesthetics - RSC Advances \(RSC Publishing\)](https://pubs.rsc.org) DOI:10.1039/C9RA09287K [pubs.rsc.org]
- [7. nysora.com](https://www.nysora.com) [[nysora.com](https://www.nysora.com)]

- 8. e-century.us [e-century.us]
- [9. Sustained release local anesthetics for pain management: relevance and formulation approaches - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [10. pdf.benchchem.com](#) [pdf.benchchem.com]
- [11. Synthesis of Lidocaine - Chemistry Steps](#) [chemistrysteps.com]
- [12. pdf.benchchem.com](#) [pdf.benchchem.com]
- [13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK](#) [thermofisher.com]
- [14. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents](#) [patents.google.com]
- [15. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [16. cerritos.edu](#) [cerritos.edu]
- [17. pdf.benchchem.com](#) [pdf.benchchem.com]
- [18. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills](#) [pubs.sciepub.com]
- [19. researchgate.net](#) [researchgate.net]
- [20. thieme-connect.com](#) [thieme-connect.com]
- [21. bnmv.ac.in](#) [bnmv.ac.in]
- [22. sips.org.in](#) [sips.org.in]
- [23. resources.wfsahq.org](#) [resources.wfsahq.org]
- [24. Local Anesthetics: Review of Pharmacological Considerations - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [25. Properties, Absorption, and Disposition of Local Anesthetic Agents | Anesthesia Key](#) [aneskey.com]
- [26. researchgate.net](#) [researchgate.net]
- [27. scielo.br](#) [scielo.br]
- [28. ijprajournal.com](#) [ijprajournal.com]
- To cite this document: BenchChem. [Novel Local Anesthetic Intermediates Containing Bromoacetyl Groups: Synthesis, Characterization, and Application]. BenchChem, [2026].

[Online PDF]. Available at: [<https://www.benchchem.com/product/b3131121/docs#novel-local-anesthetic-intermediates-containing-bromoacetyl-groups-synthesis-characterization-and-application>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)